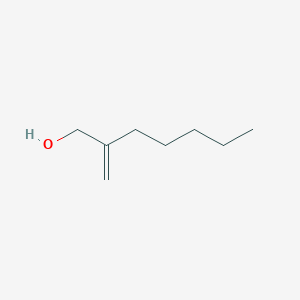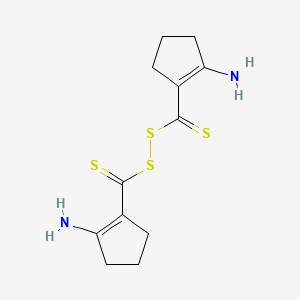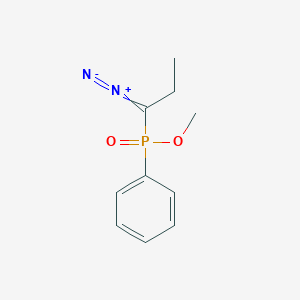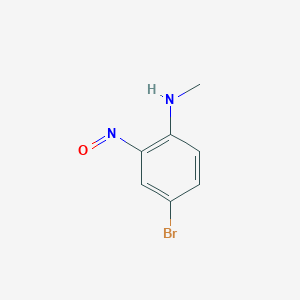
1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt is a complex organic compound that belongs to the class of naphthalenesulfonic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s unique structure, featuring both nitro and nitroso groups, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt typically involves multiple steps, including nitration, sulfonation, and nitrosation reactions. The process begins with the nitration of naphthalene to introduce nitro groups, followed by sulfonation to add the sulfonic acid group. The final step involves the nitrosation of the amino group to form the nitrosoamino derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The disodium salt form is typically obtained by neutralizing the sulfonic acid with sodium hydroxide.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
Applications De Recherche Scientifique
1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the manufacture of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt involves its interaction with specific molecular targets. The nitroso and nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting various signaling pathways and molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenesulfonic acid, 3-hydroxy-4-nitro-: Lacks the nitrosoamino group.
1-Naphthalenesulfonic acid, 7-nitro-4-(nitrosoamino)-: Lacks the hydroxy group.
1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-: Lacks the nitrosoamino group.
Uniqueness
The presence of both nitro and nitroso groups in 1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt makes it unique compared to other similar compounds
Propriétés
Numéro CAS |
63589-21-9 |
|---|---|
Formule moléculaire |
C10H5N3Na2O7S |
Poids moléculaire |
357.21 g/mol |
Nom IUPAC |
disodium;7-nitro-3-oxido-4-(2-oxohydrazinyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H7N3O7S.2Na/c14-8-4-9(21(18,19)20)7-3-5(13(16)17)1-2-6(7)10(8)11-12-15;;/h1-4,14H,(H,11,15)(H,18,19,20);;/q;2*+1/p-2 |
Clé InChI |
XQQSWOFCHKUALX-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)[O-])[O-])NN=O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(4-Iodophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14502057.png)
![1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole;oxalic acid](/img/structure/B14502059.png)
![2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)-](/img/structure/B14502063.png)

![4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14502069.png)




![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)



